Radical Trapping Efficiency: 1,2-Diphenylpropene vs. 1,3-Diphenylpropene in PMMA Polymerization
In benzoyl peroxide-initiated polymerization of methyl methacrylate (MMA) at 60 °C, 1,2-diphenylpropene acts as a highly effective scavenger of benzoyloxy radicals, significantly altering polymer end-group composition. Its reactivity towards the benzoyloxy radical is approximately 28 times that of MMA, compared to a relative reactivity of only 8 for its close structural analog, 1,3-diphenylpropene [1]. This 3.5-fold difference in radical capture efficiency demonstrates that the 1,2-isomer is the superior choice for applications requiring precise control over benzoate end-group incorporation [1].
| Evidence Dimension | Relative reactivity towards benzoyloxy radical in MMA polymerization |
|---|---|
| Target Compound Data | ~28 (relative to MMA = 1) |
| Comparator Or Baseline | 1,3-Diphenylpropene: ~8 (relative to MMA = 1); Methyl methacrylate (MMA): 1 |
| Quantified Difference | 1,2-Diphenylpropene is 3.5x more reactive than 1,3-diphenylpropene, and 28x more reactive than MMA. |
| Conditions | Benzoyl peroxide initiator, 60 °C, polymerization of methyl methacrylate [1]. |
Why This Matters
This quantitative difference directly impacts polymer end-group fidelity; selecting the 1,3-isomer in error would yield a significantly lower proportion of desired benzoate end-groups, compromising material properties.
- [1] Bevington, J. C., Breuer, S. W., & Huckerby, T. N. (1989). Studies of end-groups in poly(methyl methacrylate) prepared using benzoyl peroxide in the presence of diphenylpropenes. European Polymer Journal, 25(7-8), 793-795. View Source
